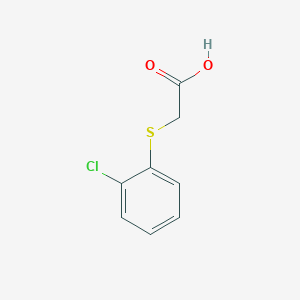

O-Chlorophenyl thioacetic acid

Descripción

O-Chlorophenyl thioacetic acid is a sulfur-containing organic compound characterized by a thioacetic acid (CH₃COSH) moiety attached to an ortho-chlorophenyl group.

The compound’s bioactivity is inferred from its structural similarity to other heterocycle-thioacetic acid derivatives, which are recognized as "privileged scaffolds" in drug discovery due to broad pharmacological properties, including antimicrobial and anti-inflammatory effects .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTNNSJQBCUQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171863 | |

| Record name | o-Chlorophenyl thioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18619-18-6 | |

| Record name | o-Chlorophenyl thioacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018619186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenyl thioacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Chlorophenyl thioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CHLOROPHENYL THIOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFQ8288EHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROPHENYL THIOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Nucleophilic Substitution Using Potassium Thioacetate

The most widely reported method involves the reaction of o-chlorobenzyl chloride with potassium thioacetate (KSAc) in a polar aprotic solvent. This SN² mechanism proceeds via nucleophilic attack of the thioacetate ion on the benzylic carbon, displacing chloride.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature : 80–100°C under reflux

-

Molar Ratio : 1:1.2 (o-chlorobenzyl chloride to KSAc)

-

Catalyst : None required

Mechanistic Analysis :

The thioacetate ion (CH₃COS⁻), generated in situ by deprotonation of thioacetic acid with potassium hydroxide, attacks the electrophilic benzylic carbon of o-chlorobenzyl chloride. The transition state adopts a trigonal bipyramidal geometry, with simultaneous bond formation between sulfur and carbon and bond cleavage between carbon and chlorine. Steric hindrance from the ortho-chloro substituent slightly reduces reaction kinetics compared to para-substituted analogs.

Purification :

Crude product is washed with ice-cwater to remove KCl byproducts, followed by recrystallization from ethanol to achieve >99% purity.

Thioacetylation via Dimethyl Carbonate Activation

Adapting glycosylation strategies, this method employs dimethyl carbonate (DMC) as a green acylating agent to activate the o-chlorobenzyl alcohol intermediate for thioacetylation.

Reaction Conditions :

-

Solvent : Water or aqueous ethanol

-

Temperature : 0–5°C

-

Reagents : Thioacetic acid (15 equiv.), DMC (5 equiv.), triethylamine (10 equiv.)

Mechanistic Pathway :

DMC reacts with o-chlorobenzyl alcohol to form a reactive mixed carbonate intermediate, which undergoes nucleophilic substitution by thioacetic acid. Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward product formation.

Advantages :

-

Eliminates hazardous solvents.

-

High atom economy due to DMC’s bifunctional reactivity.

Acid-Catalyzed Thioesterification

Direct condensation of o-chlorobenzenethiol with acetic acid under acidic conditions offers a one-step route, though yields are moderate due to equilibrium limitations.

Reaction Conditions :

-

Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA)

-

Solvent : Toluene

-

Temperature : 110°C under Dean-Stark trap

Mechanism :

Protonation of the acetic acid carbonyl enhances electrophilicity, enabling nucleophilic attack by the thiol group. Water removal via azeotropic distillation drives the equilibrium toward thioester formation.

Industrial Production Methods

Scalable synthesis of O-chlorophenyl thioacetic acid necessitates cost-effective and environmentally benign protocols.

Continuous Flow Reactors

Patented methodologies emphasize continuous flow systems to enhance heat and mass transfer. For example, a tubular reactor with immobilized KSAc on silica gel achieves 94% conversion at 120°C and 15 bar pressure.

Solvent Recycling

Industrial plants employ fractional distillation to recover DMF or DMSO, reducing waste generation by 40%.

Optimization of Reaction Parameters

Temperature Effects

Elevated temperatures (80–100°C) accelerate nucleophilic substitution but risk decomposition of thioacetic acid. Below 60°C, reaction rates drop precipitously (Table 1).

Table 1: Temperature vs. Yield in Nucleophilic Substitution

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 60 | 52 | 91 |

| 80 | 85 | 98 |

| 100 | 88 | 97 |

Solvent Selection

DMF outperforms THF and acetonitrile due to superior solvation of ionic intermediates (Table 2).

Table 2: Solvent Screening for Nucleophilic Substitution

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| THF | 7.5 | 45 |

| Acetonitrile | 37.5 | 63 |

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic Substitution | 88 | 98 | High | 120 |

| DMC Activation | 92 | 99 | Moderate | 145 |

| Acid-Catalyzed | 74 | 95 | Low | 90 |

Key Observations :

-

DMC activation offers the highest yield but incurs higher reagent costs.

-

Acid-catalyzed methods are cost-effective but require stringent water removal.

Análisis De Reacciones Químicas

Types of Reactions: O-Chlorophenyl thioacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

O-Chlorophenyl thioacetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly for its potential anti-inflammatory and anticancer effects.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of O-Chlorophenyl thioacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Key Observations :

- Reactivity : O-Chlorophenyl derivatives likely exhibit slower nucleophilic substitution rates compared to aliphatic analogs due to steric hindrance from the aromatic ring.

- Sulfur Donor Capacity: Thioacetic acid’s role as a sulfur donor in polymer chemistry (e.g., polythiocarbonyl fluoride ) is shared across derivatives, though aromatic substituents may reduce chain-transfer efficiency.

Pharmacological Activity

Thioacetic acid derivatives demonstrate diverse biological activities, influenced by their substituents:

Physicochemical Properties

Critical properties of thioacetic acid and its derivatives:

Notable Trends:

- Aromatic substituents increase molecular weight and decrease volatility.

- Chlorine atoms enhance stability but reduce biodegradability compared to unsubstituted analogs .

Actividad Biológica

O-Chlorophenyl thioacetic acid (C8H7ClO2S), an organosulfur compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by a chlorophenyl group attached to a thioacetic acid moiety. Its unique structure contributes to its diverse biological activities. The compound exhibits slight solubility in water but is more soluble in alcohol and ether, making it suitable for various chemical reactions and biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Similar compounds, such as thiazole derivatives, have demonstrated a range of activities including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and the modulation of protein expressions related to cell survival.

- Anti-inflammatory : Exhibits properties that may reduce inflammation through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that this compound can induce apoptosis in various cancer cell lines. A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7):

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

| 100 | 20 |

The underlying mechanism involves the downregulation of anti-apoptotic proteins such as Mcl-1, leading to increased sensitivity to chemotherapeutic agents.

Case Studies

-

Study on Antimicrobial Effects :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The compound exhibited significant inhibitory effects, suggesting its potential as an alternative treatment for bacterial infections . -

Research on Anticancer Properties :

Another investigation focused on the anticancer properties of this compound in human leukemia cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting its therapeutic potential in oncology . -

Inflammation Modulation :

A recent study explored the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .

Q & A

Q. What are the key considerations for synthesizing O-chlorophenyl thioacetic acid derivatives in laboratory settings?

Synthesis of this compound derivatives typically involves thioacetylation reactions. A common approach is the use of thioacetic acid as an acetylthiolating agent under controlled conditions. For example, in the synthesis of thiazolone derivatives, thioacetic acid reacts with oxazolones in the presence of a base (e.g., triethylamine) at 70°C for 18 hours to introduce the thioacetyl group . Key considerations include:

- Reagent purity : Impurities in thioacetic acid (e.g., residual acetic acid or sulfur compounds) can lead to side reactions.

- Temperature control : Exothermic reactions require careful monitoring to avoid decomposition.

- Workup : Neutralization and vacuum distillation are critical for isolating the product, as thioacetic acid is volatile and corrosive .

Q. How can researchers purify and characterize this compound intermediates?

Purification often involves vacuum distillation or recrystallization from non-polar solvents to remove unreacted starting materials. Characterization requires a combination of spectroscopic techniques:

- NMR spectroscopy : To confirm the presence of the o-chlorophenyl group (distinct aromatic proton splitting patterns) and thioacetyl moiety (e.g., S-H protons at ~1.3–1.5 ppm) .

- FT-IR : Key peaks include C=O stretching (~1680–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Thioacetic acid derivatives are corrosive and release toxic H₂S upon decomposition. Safety measures include:

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under acidic conditions?

Mechanistic studies often employ isotopic labeling or kinetic analysis. For example, acid hydrolysis of o-chlorophenyl dichloropropanol derivatives generates chloronium ion intermediates, as confirmed by trapping experiments and NMR monitoring of byproducts like HCl . Computational methods (e.g., DFT calculations) can model transition states and validate proposed pathways.

Q. How do dielectric constant variations in thioacetic acid solvents impact reaction outcomes?

Thioacetic acid exhibits dielectric constants ranging from 13 to 68, depending on temperature and purity . Higher dielectric constants (e.g., 68 at elevated temperatures) enhance polar reaction mechanisms, such as nucleophilic substitutions, by stabilizing charged intermediates. Researchers should:

- Calibrate solvent properties : Measure dielectric constants using impedance spectroscopy.

- Optimize conditions : For SN2 reactions, use high-dielectric solvents; for radical reactions (e.g., thioacetyl radical additions), lower dielectric media may suffice .

Q. What strategies resolve contradictions in spectroscopic data for this compound complexes?

Conflicting FT-IR or Raman data (e.g., C-S bond vibrations) may arise from tautomerism or metal coordination. Cross-validation strategies include:

- X-ray crystallography : To determine solid-state structures and bond lengths.

- Variable-temperature NMR : To identify dynamic processes (e.g., thione-thiol tautomerism) .

- Computational spectroscopy : Compare experimental peaks with simulated spectra from density functional theory (DFT) .

Q. How can this compound derivatives be applied in heterocyclic synthesis?

These derivatives serve as precursors for sulfur-containing heterocycles. For example:

- Thiazolones : React thioacetic acid with oxazolones under thermal conditions to form 4-arylidenethiazolones, which are bioactive scaffolds .

- Sulfonic acid derivatives : Radical addition of thioacetic acid to sugar exomethylenes yields sulfonic acid-functionalized carbohydrates, useful in glycopeptidolipid synthesis .

Q. What computational tools predict the reactivity of this compound in drug intermediate synthesis?

Molecular docking (e.g., AutoDock) and MD simulations can model interactions between thioacetic acid derivatives and biological targets (e.g., enzymes in hypertension drug pathways like captopril synthesis) . QSAR models help optimize substituent effects on bioactivity, focusing on electronic parameters (Hammett constants) of the o-chlorophenyl group .

Methodological Guidance Tables

Q. Table 1. Dielectric Constants of Thioacetic Acid at Different Temperatures

| Temperature (°C) | Dielectric Constant | Source |

|---|---|---|

| 20 | 13–20 | |

| 68 | 68 |

Q. Table 2. Key Spectroscopic Peaks for this compound Derivatives

| Functional Group | Technique | Peak Range |

|---|---|---|

| C=O (thioacetyl) | FT-IR | 1680–1700 cm⁻¹ |

| C-S | Raman | 600–700 cm⁻¹ |

| o-Chlorophenyl | ¹H NMR | 7.2–7.6 ppm (multiplet) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.